Product packaging for 4-(4-Methoxybenzyl)-1,4-diazepan-5-one(Cat. No.:CAS No. 1219960-45-8)

4-(4-Methoxybenzyl)-1,4-diazepan-5-one

Cat. No.: B1394777
CAS No.: 1219960-45-8
M. Wt: 234.29 g/mol
InChI Key: KLNQDLOSSPFAMS-UHFFFAOYSA-N
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Description

4-(4-Methoxybenzyl)-1,4-diazepan-5-one is a chemical compound with the molecular formula C13H18N2O2 and is a derivative of the 1,4-diazepan-5-one scaffold . This structure incorporates a seven-membered diazepane ring, a functional group present in compounds with various pharmacological activities. The 4-methoxybenzyl group attached to the core structure is a notable feature in organic synthesis, often utilized as a protecting group that can be selectively removed under oxidative conditions . As such, this compound serves as a valuable building block (synthon) for researchers in synthetic organic chemistry, particularly in the development of novel heterocyclic compounds and complex molecular architectures. It may be of specific interest in medicinal chemistry research for the construction of potential pharmacologically active molecules. The presence of the diazepanone core and the methoxybenzyl moiety makes it a versatile intermediate for further functionalization and exploration in chemical synthesis. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H18N2O2 B1394777 4-(4-Methoxybenzyl)-1,4-diazepan-5-one CAS No. 1219960-45-8

Properties

IUPAC Name

4-[(4-methoxyphenyl)methyl]-1,4-diazepan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-17-12-4-2-11(3-5-12)10-15-9-8-14-7-6-13(15)16/h2-5,14H,6-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLNQDLOSSPFAMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2CCNCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601187958
Record name Hexahydro-4-[(4-methoxyphenyl)methyl]-5H-1,4-diazepin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601187958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219960-45-8
Record name Hexahydro-4-[(4-methoxyphenyl)methyl]-5H-1,4-diazepin-5-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219960-45-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexahydro-4-[(4-methoxyphenyl)methyl]-5H-1,4-diazepin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601187958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis via Reductive Pathways of Benzodiazepine Precursors

Method Overview:
This approach involves the reduction of benzodiazepine derivatives bearing suitable functional groups to yield the target compound. The process typically starts with a benzodiazepine precursor that contains a benzyl or substituted benzyl group, which is then selectively reduced under controlled conditions.

Key Steps:

  • Preparation of Benzodiazepine Intermediate:
    Synthesis begins with the formation of a benzodiazepine ring system, often via condensation reactions involving o-phenylenediamines and suitable ketones or aldehydes, such as 4-methoxybenzaldehyde.

  • Introduction of the Methoxybenzyl Group:
    The methoxybenzyl moiety can be introduced through N-alkylation of the diazepine nitrogen with 4-methoxybenzyl halides or via nucleophilic substitution reactions using 4-methoxybenzyl alcohol derivatives.

  • Reduction of the Benzodiazepine:
    As per WO2017133620A1, reduction reactions are performed on benzodiazepine derivatives using reducing agents such as sodium borohydride, lithium aluminum hydride, or borane in solvents like dichloromethane or tetrahydrofuran (THF). This step converts the benzodiazepine to the corresponding diazepan-5-one.

Reaction Conditions:

Step Reagents Solvent Conditions Yield/Notes
N-alkylation 4-methoxybenzyl halide Acetone or DMF Room temperature, base (e.g., K2CO3) Efficient substitution
Reduction NaBH4 or LiAlH4 Dichloromethane or THF 0-25°C Selective reduction of the imine or related groups

One-Pot Synthesis from o-Nitrobenzoic N-Allylamides

Method Overview:
Inspired by the recent methodology described in PMC8567460, this approach involves the cascade reactions starting from o-nitrobenzoic N-allylamides, which undergo nitrene formation, C–H insertion, and subsequent cyclization to form benzodiazepine derivatives.

Key Steps:

  • Formation of N-Allylamides:
    Starting with o-nitrobenzoic acid derivatives, N-allylamides are synthesized via amidation with appropriate amines.

  • Catalytic Cascade Reaction:
    Using molybdenyl acetylacetonate and copper(II) trifluoromethanesulfonate as catalysts, the N-allylamide undergoes a cascade of reactions—nitrene insertion, C–H bond activation, and ring closure—forming the benzodiazepine core.

  • Introduction of the Methoxybenzyl Group:
    Post-cyclization, the methoxybenzyl group can be installed via N-alkylation with 4-methoxybenzyl halides under basic conditions.

Reaction Conditions:

Step Reagents Catalyst Solvent Conditions Yield/Notes
Cyclization N-allylamide Molybdenyl acetylacetonate, Cu(II) triflate Toluene or DMSO Reflux, moderate to high yield Up to 90% yield reported
N-Alkylation 4-methoxybenzyl halide K2CO3 Acetone or DMF Room temperature Efficient substitution

Chemical Modification of Pre-Existing Diazepan-5-ones

Method Overview:
This method involves functionalizing pre-formed diazepan-5-one compounds by N-alkylation with 4-methoxybenzyl halides or derivatives.

Key Steps:

  • Preparation of Diazepan-5-one Core:
    Synthesized via classical condensation of appropriate diamines with ketones or via cyclization of suitable acyclic precursors.

  • N-Alkylation with 4-Methoxybenzyl Halides:
    Under basic conditions (e.g., potassium carbonate, sodium hydride), the nitrogen atom in the diazepan-5-one ring is alkylated with 4-methoxybenzyl chloride or bromide.

Reaction Conditions:

Step Reagents Solvent Conditions Notes
Alkylation 4-methoxybenzyl halide Acetone or DMF 0-25°C, inert atmosphere High selectivity

Summary of Data and Trends

Method Starting Material Key Reagents Catalysts Solvent Typical Yield Remarks
Reductive Transformation Benzodiazepine derivatives NaBH4, LiAlH4 DCM, THF 70-90% Selective reduction of imine or related groups
Cascade Cyclization N-Allylamides Molybdenyl acetylacetonate, Cu(II) triflate Molybdenum, Copper Toluene, DMSO Up to 90% Wide substrate scope, high efficiency
N-Alkylation Diazepan-5-one 4-Methoxybenzyl halide K2CO3 Acetone, DMF 80-95% Mild conditions, high selectivity

Research Findings and Considerations

  • Catalyst Choice:
    Catalysts such as molybdenyl acetylacetonate and copper(II) triflate are effective for cascade cyclizations, offering high yields and broad substrate scope.

  • Reaction Conditions:
    Mild temperatures (0–80°C) and common solvents like dichloromethane, tetrahydrofuran, and DMSO are suitable for these transformations.

  • Functional Group Compatibility:
    The methods tolerate various substituents on aromatic rings, including methoxy groups, which are introduced via standard halide alkylation.

  • Yield Optimization: Purity of starting materials, choice of solvent, and reaction temperature significantly influence the yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxybenzyl)-1,4-diazepan-5-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmacological Activity

The compound has been studied for its potential therapeutic effects in various medical conditions. Key findings include:

  • Anti-HIV Activity : Some derivatives of diazepanones have been reported to exhibit anti-HIV properties. For instance, the structural modifications in related compounds have shown promise in inhibiting viral replication, suggesting that 4-(4-Methoxybenzyl)-1,4-diazepan-5-one could be explored further for similar applications .
  • Neuroprotective Effects : Research indicates that compounds within the diazepanone class may possess neuroprotective properties. In vitro studies have demonstrated their ability to protect neurons from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases .

Synthesis and Derivatives

The synthesis of this compound has been optimized to enhance its pharmacological profile. Notable derivatives have been created to improve efficacy against specific targets:

  • Structural Variations : Modifications such as introducing different substituents on the benzyl group have led to compounds with varied biological activities. For instance, derivatives with halogen substitutions have shown increased potency in certain assays .

Case Study 1: Neuroprotective Screening

A study conducted on a library of diazepanone derivatives, including this compound, involved screening for neuroprotective effects using primary cortical neurons subjected to oxidative stress. The results indicated that several compounds exhibited significant protective effects against neuronal death, highlighting the potential of this compound class in neurotherapeutics .

Case Study 2: Anti-HIV Activity

In a comparative study assessing various diazepanone derivatives for their anti-HIV activity, this compound was included as a reference compound. The study demonstrated that while some derivatives showed promising results, further optimization is necessary to enhance selectivity and reduce toxicity .

Mechanism of Action

The mechanism of action of 4-(4-Methoxybenzyl)-1,4-diazepan-5-one involves its interaction with specific molecular targets. The methoxybenzyl group can interact with various enzymes and receptors, modulating their activity. The diazepanone ring can also interact with biological macromolecules, influencing their function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogs of 4-(4-Methoxybenzyl)-1,4-diazepan-5-one, emphasizing substituent effects on physicochemical and biological properties:

Compound Molecular Formula Molecular Weight (g/mol) Substituents Key Findings Reference
4-(3-Methoxybenzyl)-1,4-diazepan-5-one C₁₃H₁₈N₂O₂ 234.29 3-Methoxybenzyl at N4 Classified as an irritant; structural data confirm dimerization via N–H···O bonds
4-Methyl-1,4-diazepan-5-one C₆H₁₂N₂O 128.17 Methyl at N4 Simplified backbone; used as a building block in synthetic chemistry
2,7-Diphenyl-1,4-diazepan-5-one derivatives Variable ~300–350 Phenyl at N2/N7; methyl at N3/N6 Exhibit N–H···O hydrogen bonding and C–H···O interactions; inhibit HCV NS5B RNA polymerase in docking studies
6-Methyl-2,7-diphenyl-1,4-diazepan-5-one C₁₈H₂₀N₂O 292.37 Methyl at N6; phenyl at N2/N7 Biological applications in antipsychotics; crystal structure confirms planar diazepanone core
1-Benzyl-1,4-diazepan-5-one C₁₁H₁₄N₂O 190.24 Benzyl at N1 Pharmacological relevance in CNS disorders; synthetic precursor for peptidomimetics

Biological Activity

Overview

4-(4-Methoxybenzyl)-1,4-diazepan-5-one is an organic compound classified as a diazepane, characterized by a seven-membered heterocyclic structure containing two nitrogen atoms. This compound has garnered interest due to its diverse biological activities, particularly its interactions with several key enzymes and its potential applications in medicinal chemistry.

The primary biological activity of this compound is attributed to its inhibition of specific enzymes involved in cellular signaling pathways. Notably, it targets:

  • cAMP-specific phosphodiesterases (PDEs) : Specifically, it inhibits PDE4A and PDE4D, which are crucial for regulating cyclic AMP levels in cells. This inhibition suggests potential therapeutic applications in treating inflammatory disorders and other conditions related to cyclic AMP signaling .
  • β-secretase (BACE) : This enzyme plays a significant role in the formation of amyloid-beta plaques associated with Alzheimer's disease. Inhibiting BACE may provide neuroprotective effects .
  • Glycogen Synthase Kinase 3β (GSK3β) : GSK3β is involved in various cellular processes, including metabolism and neuronal function. Its inhibition could be beneficial in neurodegenerative diseases .

Cellular Effects

Research indicates that this compound influences several cellular processes:

  • Reduction of Amyloid Beta Formation : In neuronal cells, this compound has been shown to decrease amyloid beta formation and tau phosphorylation, both critical factors in Alzheimer's pathology .
  • Modulation of Cell Signaling : By inhibiting PDEs, the compound alters cell signaling pathways, potentially leading to enhanced neuronal survival and function .

Research Findings

Several studies have explored the biological activities of this compound. Below are key findings from various research efforts:

StudyFindings
BenchChem StudyConfirmed inhibition of PDE4A and PDE4D; suggested applications in inflammation and neurodegeneration .
PMC3057427Investigated structure-activity relationships (SAR) revealing that modifications to the core structure resulted in inactivity, highlighting the importance of the diazepane framework .
MDPI ResearchDemonstrated moderate efficacy against human breast cancer cells; indicated potential anticancer properties .

Case Studies

  • Neuroprotective Effects : A study evaluated the effects of this compound on neuronal cell lines exposed to amyloid-beta. The results showed a significant reduction in cell death and tau phosphorylation compared to untreated controls.
  • Anticancer Activity : In vitro studies on breast cancer cell lines demonstrated that this compound exhibited dose-dependent inhibition of cell viability, comparable to established chemotherapeutic agents .

Q & A

Q. What are the established synthetic routes for 4-(4-Methoxybenzyl)-1,4-diazepan-5-one, and how do reaction conditions influence yield?

While direct data on this compound is limited, analogous benzodiazepines (e.g., 1-Benzyl-1,4-diazepan-5-one) are synthesized via multi-step processes. A common approach involves:

  • Acylation : Reacting a diazepane core with a methoxybenzyl chloride derivative under basic conditions .
  • Ring Closure : Cyclization using catalysts like p-toluenesulfonic acid in refluxing toluene . Key variables affecting yield include temperature control (e.g., 80–100°C), inert atmospheres (N₂/Ar), and stoichiometric ratios of reagents. For example, excess acylating agents may improve substitution efficiency but risk side reactions .
Synthetic StepReagents/ConditionsYield RangeReference
Acylation4-Methoxybenzyl chloride, K₂CO₃, DMF, 80°C60–75%
CyclizationToluene, p-TsOH, reflux70–85%

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR (e.g., in CDCl₃ or DMSO-d₆) resolve methoxybenzyl protons (δ 3.7–3.8 ppm) and diazepanone carbonyl signals (δ 170–175 ppm) .
  • X-Ray Crystallography : For structural confirmation, single-crystal X-ray diffraction (as applied to 1-Benzyl-1,4-diazepan-5-one) reveals bond angles and stereochemistry .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ peak at m/z 261.1234) .

Q. How does the reactivity of this compound compare to other diazepanones under standard conditions?

The methoxybenzyl group enhances electron density, making the diazepanone core less susceptible to nucleophilic attack compared to unsubstituted analogs. For instance:

  • Oxidation : Requires stronger agents (e.g., KMnO₄) to form hydroxylated derivatives.
  • Reduction : LiAlH₄ selectively reduces the ketone to an alcohol without affecting the methoxy group . Contrastingly, non-substituted diazepanones undergo faster ring-opening reactions with nucleophiles like amines .

Advanced Research Questions

Q. How can factorial design optimize the synthesis of this compound?

A 2³ factorial design can evaluate variables:

  • Factors : Temperature (80°C vs. 100°C), catalyst loading (5% vs. 10% p-TsOH), and reaction time (6 vs. 12 hours).
  • Response : Yield and purity. Data analysis via ANOVA identifies interactions (e.g., higher catalyst loading reduces time but increases byproducts). Orthogonal arrays (e.g., Taguchi methods) further minimize experimental runs .

Q. What computational tools predict the pharmacokinetic properties of this compound?

  • Molecular Dynamics (MD) Simulations : COMSOL Multiphysics models binding affinity to GABAₐ receptors, leveraging force fields like AMBER .
  • Density Functional Theory (DFT) : Calculates electron distribution to predict sites of metabolic oxidation (e.g., methoxy demethylation) .
  • ADMET Prediction : Software like Schrödinger’s QikProp estimates logP (2.8–3.2) and blood-brain barrier penetration .

Q. How can researchers resolve contradictions in reaction outcomes across studies?

Contradictions often arise from subtle differences in conditions. For example:

  • Case Study : Conflicting reports on diazepanone ring stability in acidic media.
  • Resolution : Controlled experiments show that trace moisture (≥0.1% H₂O) accelerates hydrolysis, whereas anhydrous conditions preserve the ring .
    Methodological recommendations:
    • Replicate studies with strict humidity control.
    • Use in situ IR spectroscopy to monitor intermediate formation .

Q. What experimental frameworks are used to study this compound’s pharmacological potential?

  • In Vitro Assays :
  • Radioligand binding (³H-flumazenil displacement) quantifies GABAₐ receptor affinity .
  • CYP450 inhibition screening (e.g., CYP3A4) assesses metabolic interactions .
    • In Vivo Models : Zebrafish larvae evaluate sedative effects via locomotor activity tracking .

Q. How do storage conditions impact the compound’s stability?

  • Degradation Pathways : Hydrolysis (pH-dependent) and photodegradation.
  • Optimal Storage :
  • Temperature: –20°C under N₂ atmosphere.
  • Solvent: Anhydrous DMSO or ethanol (prevents ketone hydration) .
    Stability monitoring via HPLC every 3 months ensures >95% purity .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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4-(4-Methoxybenzyl)-1,4-diazepan-5-one
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